molecular formula C12H20IN3O B3015004 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 548763-23-1

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B3015004
CAS No.: 548763-23-1
M. Wt: 349.216
InChI Key: AVEHBIJDMYZQAW-UHFFFAOYSA-M
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Description

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide (CAS: 548763-23-1) is a quaternary imidazolium salt with the molecular formula C₁₂H₂₀IN₃O and a molecular weight of 349.21 g/mol . Its structure comprises a positively charged 3-methylimidazolium core, a cyclohexyl(methyl)carbamoyl substituent at the N1 position, and an iodide counterion. The compound is typically synthesized via alkylation of a carbamoylimidazole precursor with methyl iodide under mild conditions (e.g., room temperature, 24-hour reaction time) . It exists as an oil at room temperature and is stored at 4°C to maintain stability .

Properties

IUPAC Name

N-cyclohexyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N3O.HI/c1-13-8-9-15(10-13)12(16)14(2)11-6-4-3-5-7-11;/h8-11H,3-7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEHBIJDMYZQAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N(C)C2CCCCC2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of cyclohexyl isocyanate with 3-methylimidazole in the presence of methyl iodide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The imidazolium core can interact with enzymes and proteins, affecting their function. The compound may also disrupt cellular processes by interfering with membrane integrity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Substituent Variations Counterion
1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide 548763-23-1 C₁₂H₂₀IN₃O 349.21 Oil Cyclohexyl(methyl)carbamoyl I⁻
1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide - C₁₃H₁₆IN₃O 357.19 Not reported Benzyl(methyl)carbamoyl I⁻
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide 1232233-23-6 C₁₄H₁₈IN₃O 371.22 Not reported Benzyl(ethyl)carbamoyl I⁻
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride 36443-80-8 C₁₁H₁₃ClN₂ 208.69 Solid Benzyl substituent (no carbamoyl group) Cl⁻
1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium iodide - C₆H₁₂IN₃ 253.09 Yellow oil 2-aminoethyl substituent I⁻

Key Differences and Implications

Substituent Effects: The cyclohexyl(methyl)carbamoyl group in the target compound confers significant steric bulk and lipophilicity compared to benzyl or ethylcarbamoyl derivatives. This may enhance solubility in nonpolar solvents or improve membrane permeability in biological applications . Compounds with benzyl or aryl substituents (e.g., 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride) exhibit higher crystallinity and melting points due to π-π stacking interactions .

Counterion Influence :

  • The iodide counterion in the target compound and related analogs contrasts with chloride or hexafluorophosphate (e.g., in ’s 1,3-dimethoxy-1H-imidazol-3-ium hexafluorophosphate). Iodide’s larger ionic radius may reduce lattice energy, contributing to the compound’s oily state .

Synthetic Yields :

  • The target compound’s synthesis (via methyl iodide alkylation) aligns with methods for similar imidazolium salts, which report yields of 76–86% under comparable conditions . However, yields may vary with substituent reactivity; for example, sterically hindered cyclohexyl groups could slow alkylation kinetics .

Table 2: Functional and Application-Based Comparisons

Compound Key Research Findings Potential Applications
This compound Limited data available; inferred stability at 4°C suggests use in controlled environments . Ionic liquids, pharmaceutical intermediates
1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium iodide Demonstrated utility as a precursor for N-heterocyclic carbenes (NHCs) in catalysis . Catalysis, coordination chemistry
1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate High thermal stability and ionic conductivity; used in electrochemical applications . Energy storage, conductive materials
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride Structural simplicity facilitates crystallization; employed in X-ray diffraction studies . Crystallography, model systems

Notable Trends

  • Lipophilicity and Bioactivity: The cyclohexyl group in the target compound may enhance interactions with hydrophobic biological targets compared to polar analogs like 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium iodide .
  • Thermal Stability : Hexafluorophosphate salts (e.g., ) exhibit superior thermal stability (>200°C) compared to iodide or chloride derivatives, making them preferable for high-temperature applications .

Biological Activity

1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide (CAS No. 548763-23-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure and properties of this compound are as follows:

PropertyValue
Chemical FormulaC12H20IN3O
Molecular Weight349.21 g/mol
IUPAC NameN-cyclohexyl-N,3-dimethylimidazol-3-ium-1-carboxamide; iodide
AppearanceOil
Storage Temperature4 °C

Pharmacological Effects

Research indicates that imidazolium-based compounds can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown efficacy against various microbial strains.
  • Anticancer Properties : Certain imidazolium compounds have been investigated for their potential in cancer therapy, particularly through mechanisms involving metabolic activation leading to cytotoxic effects.
  • Cholinesterase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit cholinesterases, which are crucial in neurotransmission.

The biological activity of this compound may be attributed to several mechanisms:

  • Metabolic Activation : Similar compounds have been shown to undergo metabolic activation, producing reactive metabolites that can interact with cellular macromolecules, leading to cell death or modulation of signaling pathways .
  • Cholinergic Modulation : By inhibiting cholinesterase enzymes, these compounds can enhance cholinergic signaling, which is significant in neurological applications .
  • Oxidative Stress Induction : Some studies suggest that imidazolium derivatives can induce oxidative stress in cells, contributing to their anticancer effects .

Anticancer Activity

A study explored the anticancer potential of similar imidazolium compounds, revealing that they could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The study highlighted the importance of the carbamoyl group in enhancing the cytotoxicity of these compounds .

Cholinesterase Inhibition Studies

Research has demonstrated that certain imidazolium derivatives exhibit significant inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission. This inhibition was assessed using various concentrations and showed a dose-dependent response in vitro .

Antimicrobial Studies

In vitro studies have shown that imidazolium salts possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Q & A

Basic Research Question: How can the synthesis of this imidazolium iodide derivative be optimized for high purity?

Methodological Answer:
The synthesis of imidazolium salts typically involves alkylation of an imidazole precursor with an alkyl halide. For example, in a related synthesis (Table 2, entry 2 of ), 1-(2,6-dimethylphenyl)-1H-imidazole was reacted with methyl iodide (3 equivalents) at room temperature for 4 hours, yielding a yellow solid with 100% conversion. Key optimization steps include:

  • Stoichiometry : Excess methyl iodide (≥3 equivalents) ensures complete alkylation.
  • Solvent Choice : Solvent-free conditions or polar aprotic solvents (e.g., THF) minimize side reactions.
  • Purification : Vacuum removal of volatiles followed by recrystallization from ethanol/water mixtures improves purity .

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